What is the chemical structure of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal?
What is the chemical structure of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal?
An In-Depth Technical Guide to the Chemical Architecture and Biological Dynamics of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal
Executive Summary
In the landscape of natural product chemistry and flavor engineering, 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal —universally recognized in the literature as β -sinensal —stands out as a high-value sesquiterpenoid aldehyde. Found predominantly in the essential oils of Citrus sinensis (sweet orange) and Citrus paradisi (grapefruit), this compound is a critical biomarker for citrus authenticity and a potent agonist in olfactory receptor signaling. For researchers and drug development professionals, understanding its acyclic polyunsaturated structure, extraction thermodynamics, and biosynthetic origins is essential for leveraging its properties in synthetic biology, fragrance formulation, and potential therapeutic applications[1].
Chemical Structure & Physicochemical Profiling
The structural identity of β -sinensal is defined by a 12-carbon aliphatic chain featuring a conjugated triene system and a terminal aldehyde.
Mechanistic Structural Breakdown:
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Carbon Skeleton: As a sesquiterpenoid, it is synthesized from three 5-carbon isoprene units, yielding a C15 backbone[2].
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Unsaturation: The molecule contains double bonds at the 2, 6, and 11 positions, with a unique methylidene (methylene, =CH₂) group at position 10. The stereochemistry is strictly defined as (2E, 6E), which dictates its spatial conformation and receptor-binding affinity[2].
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Functional Group: The terminal aldehyde (al) at C1 is highly reactive. It is responsible for the molecule's susceptibility to oxidation and its strong binding affinity to the nucleophilic residues of olfactory G-protein coupled receptors (GPCRs)[3].
Table 1: Physicochemical and Analytical Profile | Parameter | Value | Reference | | :--- | :--- | :--- | | IUPAC Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |[2] | | Common Name | β -Sinensal |[2] | | Molecular Formula | C₁₅H₂₂O |[2] | | Molar Mass | 218.33 g/mol |[2] | | Boiling Point | 176 - 180 °C (at 1.00 mm Hg) |[4] | | Density | ~0.84 - 0.92 g/mL at 25 °C |[4] | | Target GC-MS m/z | 218 (Molecular Ion, M⁺) |[5] |
Biosynthetic Pathway in Citrus Matrices
The biosynthesis of sesquiterpenoids in citrus is tightly regulated by developmental stages and ethylene signaling[6].
Causality in Pathway Evolution: Plant cells utilize the Mevalonate (MVA) or MEP pathways to generate isopentenyl pyrophosphate (IPP), which is condensed into the universal C15 precursor, . While cyclic sesquiterpenes like valencene are catalyzed by well-characterized enzymes such as CsTPS1[6], the acyclic skeleton of β -sinensal is generated via an analogous acyclic sesquiterpene synthase. To achieve the final active molecule, the hydrocarbon intermediate undergoes a regiospecific allylic oxidation, likely mediated by a Cytochrome P450 monooxygenase, which installs the critical terminal aldehyde group[7].
Caption: Biosynthetic pathway of beta-sinensal from central carbon metabolism to final oxidation.
Extraction and Analytical Protocols
Isolating highly unsaturated aldehydes requires methodologies that prevent thermal degradation.
Experimental Causality: Traditional hydrodistillation exposes the biomass to prolonged boiling (100°C), which induces thermal isomerization of the conjugated triene and oxidation of the aldehyde moiety[8]. Therefore, Supercritical Fluid Extraction (SFE) is the gold standard. SFE utilizes supercritical CO₂ at mild temperatures, providing a non-polar, inert environment that perfectly matches the lipophilicity of sesquiterpenoids while preserving molecular integrity[8].
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol acts as a self-validating system: the absence of thermal degradation products in the final GC-MS chromatogram validates the extraction parameters.
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Sample Preparation: Dry fresh Citrus sinensis peels at 40°C to minimize volatile loss. Mill the dried peel to a particle size of <0.5 mm to maximize the surface area for solvent penetration[8].
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Extraction: Pack 50 g of the milled biomass into the SFE vessel. Pressurize the system with CO₂ to 347 atm and maintain a temperature of 55°C [8].
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Collection: Depressurize the supercritical fluid into a collection vial. As the CO₂ sublimates, a solvent-free, highly concentrated crude essential oil remains[8].
Protocol 2: GC-MS Quantification
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Sample Dilution: Dilute 20 µL of the SFE extract in 0.5 mL of high-purity dichloromethane.
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Chromatography Parameters: Inject 1 µL into a GC-MS equipped with a capillary column (e.g., HP-5MS UI, 30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at 1.0 mL/min.
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Temperature Ramp: Initial hold at 60°C for 5 min; ramp at +3°C/min to 180°C; then +20°C/min to 280°C.
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Validation: Identify β -sinensal by confirming the molecular ion peak (M⁺) at m/z 218 and cross-referencing the retention index with established libraries[5].
Caption: Supercritical Fluid Extraction (SFE) and analytical workflow for beta-sinensal isolation.
Biological Activity & Receptor Signaling
Beyond its application as a flavor additive (FEMA 3141), β -sinensal is an active ligand in chemosensory processing[2]. The aldehyde group acts as a potent osmophore, binding to specific Olfactory Receptors (ORs) in the nasal epithelium.
Signal Transduction Mechanism: Upon binding to the extracellular domain of the GPCR, β -sinensal induces a conformational change that activates the G-protein subunit ( Gαolf ). This triggers the effector enzyme Adenylyl Cyclase III (ACIII) to convert ATP into cyclic AMP (cAMP). The local accumulation of cAMP allosterically opens Cyclic Nucleotide-Gated (CNG) ion channels, causing an influx of Ca²⁺ and Na⁺, which depolarizes the membrane and fires an action potential to the olfactory bulb. Furthermore, emerging research suggests that structurally similar sesquiterpenoids modulate broader biological pathways, including NF-κB-mediated anti-inflammatory responses[3].
Caption: Olfactory signal transduction pathway triggered by beta-sinensal binding to GPCRs.
Sources
- 1. Production, Function, and Applications of the Sesquiterpenes Valencene and Nootkatone: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-SINENSAL | C15H22O | CID 5281535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 7. beta-Sinensal | 3779-62-2 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
